The Anti-Cancer Mechanism of d-Sophoridine: A Technical Overview for Researchers
The Anti-Cancer Mechanism of d-Sophoridine: A Technical Overview for Researchers
Abstract
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.[1][2][3][4] This technical guide synthesizes the current understanding of d-Sophoridine's mechanism of action in cancer cells, providing an in-depth analysis for researchers, scientists, and drug development professionals. It has been shown to impede cancer cell proliferation, trigger apoptosis and cell cycle arrest, and hinder metastasis and invasion.[2][3][4] The multifaceted anti-cancer effects of d-Sophoridine are attributed to its ability to modulate a variety of critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][5] This document presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.
Introduction
d-Sophoridine is a natural compound that has garnered considerable interest for its therapeutic potential in oncology.[6] Initially approved for the treatment of malignant trophoblastic tumors, its application is expanding as research uncovers its efficacy against a broader range of cancers, including lung, liver, pancreatic, gastric, and colon cancers.[1][7] This guide provides a comprehensive examination of the molecular mechanisms that underpin the anti-neoplastic properties of d-Sophoridine.
Effects on Cancer Cell Viability and Proliferation
d-Sophoridine exhibits a dose- and time-dependent inhibitory effect on the growth of various cancer cell lines.[1] This cytotoxicity is selective, with a lower impact observed on normal, non-cancerous cells.[8]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values of d-Sophoridine and its derivatives have been determined in numerous cancer cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | [1][9] |
| AGS | Gastric Cancer | 3.91 | [1][9] |
| SW480 | Colorectal Cancer | 3140 (as sophoridine) | [1] |
| Miapaca-2 | Pancreatic Cancer | ~20-200 | [8] |
| PANC-1 | Pancreatic Cancer | ~20-200 | [8] |
| MCF-7 | Breast Cancer | 87.96 | [10][11] |
| MDA-MB-231 | Breast Cancer | 81.07 | [10][11] |
| H460 | Non-Small Cell Lung Cancer | 53.52 (at 48h) | [12] |
| Lewis Lung Carcinoma | Non-Small Cell Lung Cancer | 40.10 (at 48h) | [12] |
| HepG2 (Derivative 3) | Liver Cancer | 0.011-0.041 (mM) | [1] |
| HCT116 (Derivative 3) | Colon Cancer | 0.011-0.041 (mM) | [1] |
| H1299 (Derivative 3) | Lung Cancer | 0.011-0.041 (mM) | [1] |
| U87 (Derivative 3) | Glioblastoma | 0.011-0.041 (mM) | [1] |
| MCF-7 (Derivative 3) | Breast Cancer | 0.011-0.041 (mM) | [1] |
| KB (Derivative 3) | Oral Cancer | 0.011-0.041 (mM) | [1] |
| A549 (Derivative 05D) | Non-Small-Cell Lung Cancer | 4.31 (µg/mL) | [7] |
| HT1080 (Derivative 05D) | Fibrosarcoma | 5.5 (µg/mL) | [7] |
| U87-MG (Derivative 05D) | Glioblastoma | 5.07 (µg/mL) | [7] |
| HepG2 (Derivative 05D) | Hepatoma | 4.6 (µg/mL) | [7] |
Induction of Apoptosis
A primary mechanism of d-Sophoridine's anti-cancer activity is the induction of programmed cell death, or apoptosis.[6] This is achieved through the modulation of key apoptotic regulators.
Mitochondrial-Mediated Apoptosis
d-Sophoridine triggers the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including caspase-3, caspase-7, and caspase-9, ultimately leading to apoptosis.[1][2] The cleavage of poly (ADP-ribose) polymerase (PARP) is another indicator of d-Sophoridine-induced apoptosis.[1][13]
Role of Reactive Oxygen Species (ROS)
In some cancer cell lines, such as pancreatic and liver cancer cells, d-Sophoridine has been shown to induce the generation of reactive oxygen species (ROS).[1][8] The accumulation of ROS can lead to oxidative stress and subsequently trigger mitochondrial-dependent apoptosis.[1]
Cell Cycle Arrest
d-Sophoridine can halt the progression of the cell cycle, thereby inhibiting cancer cell division and proliferation. The specific phase of cell cycle arrest can vary depending on the cancer cell type.
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G2/M Phase Arrest: In gastric cancer cells, d-Sophoridine induces cell cycle arrest at the G2/M phase.[1][6][9] This is associated with the downregulation of cyclin B1 and CDK1.[6]
-
S Phase Arrest: In pancreatic cancer cells, d-Sophoridine causes an accumulation of cells in the S phase.[1][8]
-
G0/G1 Phase Arrest: Derivatives of sophoridine (B192422) have been shown to induce G0/G1 phase arrest in breast cancer and other cell lines.[1]
Modulation of Key Signaling Pathways
The anti-cancer effects of d-Sophoridine are orchestrated through its influence on multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. d-Sophoridine has been shown to suppress this pathway.[5][14] In liver cancer cells, it regulates the PTEN/PI3K/Akt pathway.[1] Sophoridine derivatives have also been demonstrated to inhibit the phosphorylation of key mTOR substrates like p70S6K and 4E-BP1 in triple-negative breast cancer.[13]
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